3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione
Description
The compound “3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione” is a sulfonamide derivative featuring a thiolane-1,1-dione (tetrahydrothiophene-1,1-dioxide) backbone. Its structure includes a butyl group attached to a sulfonamide nitrogen, which is further substituted with a 4-chlorophenyl ring.
Properties
Molecular Formula |
C14H20ClNO4S2 |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
InChI Key |
ZEDVTFWQYJXCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate butyl[(4-chlorophenyl)sulfonyl]amine. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The thiolane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 3-[(4-methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione (CAS: 303992-20-3), a structurally related compound. Below is a comparative analysis based on structural and physicochemical differences:
Structural Comparison
| Feature | 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione | 3-[(4-methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione |
|---|---|---|
| Core Structure | Thiolane-1,1-dione | Thiolane-1,1-dione |
| Substituent on Nitrogen | Butyl[(4-chlorophenyl)sulfonyl] group | 4-Methoxyphenyl group |
| Functional Groups | Sulfonamide, chlorophenyl, alkyl chain | Methoxy-substituted aniline |
| Molecular Complexity | Higher (due to sulfonyl and butyl groups) | Lower (simpler aryl substitution) |
Physicochemical Properties
| Property | This compound | 3-[(4-methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione |
|---|---|---|
| Molecular Formula | Not available | C11H15NO3S |
| Molar Mass | Not available | 241.31 g/mol |
| Polarity | Likely higher (due to sulfonyl and Cl) | Moderate (methoxy group is polar) |
| Solubility | Unknown | Unknown (no data in evidence) |
Functional Implications
Chlorine substituents are often associated with increased metabolic stability, whereas methoxy groups may participate in hydrogen bonding, altering target binding .
Biological Activity
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiolane ring substituted with a butyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 323.85 g/mol. The presence of the chlorophenyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. The following sections explore these activities in detail.
Anticancer Activity
Several studies have reported that sulfonamide derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A review indicated that certain thiadiazole derivatives demonstrated selective antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies, with IC50 values ranging from 0.17 μM to 3.8 μM .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation . Molecular docking studies suggest that the sulfonamide group may facilitate interactions with key proteins involved in cancer proliferation.
Antiviral Activity
The antiviral potential of related sulfonamide derivatives has also been explored:
- Activity Against Tobacco Mosaic Virus (TMV) : Compounds containing similar structural motifs have been synthesized and tested for antiviral activity against TMV. Some derivatives exhibited approximately 50% inhibition, comparable to commercial antiviral agents .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various sulfonamide derivatives, one compound demonstrated significant growth inhibition in T47D breast cancer cells with an IC50 value of 0.42 μM. The study utilized MTT assays to assess cell viability and confirmed apoptosis through flow cytometry analysis.
Case Study 2: Antiviral Properties
Another investigation into the antiviral properties of sulfonamide derivatives revealed that specific compounds inhibited TMV effectively. The study utilized bioassay techniques to quantify viral replication rates post-treatment.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
